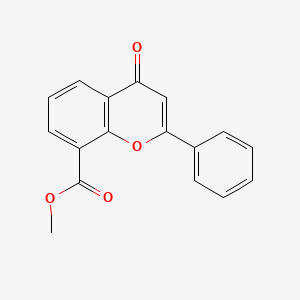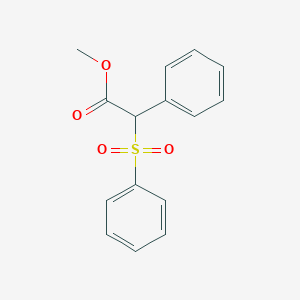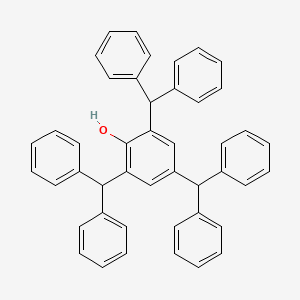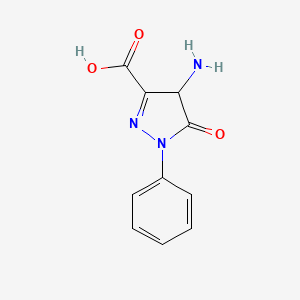
Gold;tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold-tin, also known as gold-tin solder, is a eutectic alloy composed of 80% gold and 20% tin by weight. This compound is notable for its high thermal conductivity, low electrical resistance, and excellent corrosion resistance. It has a melting point of 280°C (536°F), making it suitable for high-reliability, high-temperature, and high-performance electronic systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gold-tin solder can be prepared using various methods, including electron beam evaporation plating, layering plating, and layering sputtering. In electron beam evaporation plating, gold and tin layers are evaporated onto a substrate and then heat-treated to form the alloy. Layering plating involves electroplating gold and tin layers onto a substrate, followed by heat treatment. Layering sputtering deposits gold and tin layers onto a substrate through sputtering, which are then heat-treated .
Industrial Production Methods
In industrial settings, gold-tin eutectic solder is often produced using magnetron sputtering techniques. This method involves depositing metal films on a secondary heat sink using gold and tin targets. The deposited layers are then sintered at high temperatures to form the eutectic solder. This technique ensures high deposition rates and uniform layer thicknesses, overcoming the limitations of traditional methods .
Análisis De Reacciones Químicas
Types of Reactions
Gold-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, gold-tin clusters can be formed by reacting heteroborate with phosphine gold electrophiles .
Common Reagents and Conditions
Common reagents used in reactions involving gold-tin compounds include phosphine gold electrophiles and heteroborate. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the formation of desired products .
Major Products Formed
The major products formed from reactions involving gold-tin compounds include mixed metal clusters, such as [Bu3NH]3[(Et3P)Au(SnB11H11)]3 and [Bu3MeN]4[(dppm)Au2(SnB11H11)2]2. These products are characterized by their unique structures and properties .
Aplicaciones Científicas De Investigación
Gold-tin compounds have a wide range of scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of gold-tin compounds involves their interaction with specific molecular targets and pathways. For example, gold-tin compounds can inhibit the activity of enzymes containing cysteine and selenocysteine residues by forming stable gold-thiolate or gold-selenolate complexes. This inhibition can lead to programmed cell death in cancer cells, often involving mitochondrial pathways .
Comparación Con Compuestos Similares
Gold-tin compounds can be compared with other intermetallic compounds, such as palladium-tin and tin-lead alloys.
Palladium-Tin: Palladium-tin forms brittle intermetallic phases, similar to gold-tin, which can degrade solder joint integrity.
Tin-Lead: Tin-lead alloys are commonly used in soldering but have lower thermal conductivity and corrosion resistance compared to gold-tin alloys.
Similar Compounds
- Palladium-Tin (PdSn)
- Tin-Lead (SnPb)
- Silver-Tin (AgSn)
Gold-tin compounds stand out due to their unique combination of high thermal conductivity, low electrical resistance, and excellent corrosion resistance, making them ideal for high-performance applications .
Propiedades
Fórmula molecular |
AuSn |
|---|---|
Peso molecular |
315.68 g/mol |
Nombre IUPAC |
gold;tin |
InChI |
InChI=1S/Au.Sn |
Clave InChI |
JVPLOXQKFGYFMN-UHFFFAOYSA-N |
SMILES canónico |
[Sn].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


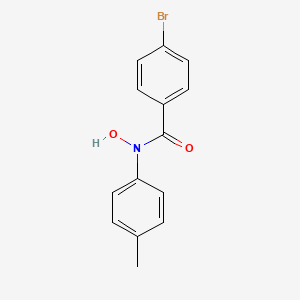




![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)


